Dehydro Amlodipine Besylate is synthesized from Amlodipine, which is derived from natural sources and synthesized through various chemical processes. The besylate salt form enhances its stability and solubility, facilitating its use in medicinal formulations.
Dehydro Amlodipine Besylate is classified as a calcium channel blocker, specifically targeting L-type calcium channels. It falls under the category of antihypertensive agents and is used primarily for cardiovascular conditions.
The synthesis of Dehydro Amlodipine Besylate involves multiple steps, primarily focusing on the modification of Amlodipine to enhance its pharmacokinetic properties. Various synthetic routes have been explored, including:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time. For example, using solvents like ethanol or methanol can improve yields and purity .
Dehydro Amlodipine Besylate has a complex molecular structure characterized by a dihydropyridine ring system. The dehydro modification introduces double bonds that alter its electronic properties and interactions with biological targets.
The primary chemical reactions involved in the synthesis of Dehydro Amlodipine Besylate include:
The dehydrogenation reaction can be catalyzed using various agents under controlled temperatures to ensure high yield and selectivity .
Dehydro Amlodipine Besylate acts primarily by inhibiting calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle. This action leads to:
Studies indicate that Dehydro Amlodipine Besylate exhibits a similar mechanism to that of Amlodipine but with improved efficacy due to enhanced solubility and absorption characteristics .
Relevant analyses show that the compound maintains efficacy over a range of conditions, making it suitable for oral formulations .
Dehydro Amlodipine Besylate is primarily used in:
Ongoing research focuses on optimizing delivery methods and exploring potential new therapeutic applications beyond cardiovascular diseases .
Dehydro amlodipine besylate (CAS 2733700-89-3) is a degradation byproduct of the calcium channel blocker amlodipine besylate. Its molecular formula is C₂₀H₂₃ClN₂O₅·C₆H₆O₃S, with a molecular weight of 565.04 g/mol. Structural characterization reveals that it arises from the oxidative aromatization of amlodipine’s 1,4-dihydropyridine (DHP) ring to a pyridine moiety. This transformation eliminates the DHP ring’s characteristic non-planar structure, resulting in a fully planar, conjugated system. Key evidence includes:
Table 1: Molecular Properties of Dehydro Amlodipine Besylate
Property | Value |
---|---|
CAS Number | 2733700-89-3 |
Molecular Formula | C₂₀H₂₃ClN₂O₅·C₆H₆O₃S |
Molecular Weight | 565.04 g/mol |
Accurate Mass | 564.1333 g/mol |
SMILES | CCOC(=O)c₁c(COCCN)nc(C)c(C(=O)OC)c₁c₂ccccc₂Cl.OS(=O)(=O)c₃ccccc₃ |
InChI Key | RHYAPECMMUBIFD-UHFFFAOYSA-N |
Dehydro amlodipine besylate fundamentally differs from amlodipine besylate in structure, polarity, and stability:
Table 2: Structural and Physicochemical Comparison
Property | Amlodipine Besylate | Dehydro Amlodipine Besylate |
---|---|---|
Core Ring System | 1,4-Dihydropyridine (DHP) | Pyridine |
Ring Reduction Potential | High (oxidizes readily) | Low (aromatic stabilization) |
log P (Octanol/Water) | ~3.0 (free base) | ~0.65 (besylate salt) |
Therapeutic Activity | Calcium channel blocker | Pharmacologically inactive |
Solubility:
Partition Coefficients:
Stability Indicators:
X-Ray Diffraction (XRD):
NMR Profiling:
FTIR Spectroscopy:
Table 3: Key FTIR Bands for Dehydro Amlodipine Besylate
Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
ν(C=O) | 1720 | Ester carbonyl |
ν(C=N/C=C) | 1600 | Pyridine ring |
νₐ(S=O) | 1360 | Besylate asymmetric stretch |
νₛ(S=O) | 1180 | Besylate symmetric stretch |
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.: 94087-41-9